[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea
Description
[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea is a synthetic urea derivative featuring a chlorinated phenyl ring connected via an ethylamino linker to a trifluoromethyl-substituted pyridine moiety. Its molecular formula is C₁₆H₁₃Cl₂F₃N₅O, with a molecular weight of 434.21 g/mol. The compound’s structure integrates two pharmacologically significant groups:
- Chloro substituents: Enhance lipophilicity and metabolic stability.
- Trifluoromethylpyridine: Improves binding affinity to biological targets, commonly seen in agrochemicals and pharmaceuticals .
The urea (-NH-C(=O)-NH-) group serves as a hydrogen-bond donor/acceptor, critical for interactions with enzymes or receptors. This structural motif is prevalent in bioactive molecules, including herbicides and kinase inhibitors .
Properties
IUPAC Name |
[5-chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N5O/c16-9-1-2-11(12(6-9)25-14(21)26)22-3-4-23-13-10(17)5-8(7-24-13)15(18,19)20/h1-2,5-7,22H,3-4H2,(H,23,24)(H3,21,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXPRZMQTBSKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis involving a series of reactions such as nucleophilic substitution and coupling reactions. A typical synthesis route may include:
Starting with the chlorination of a pyridine derivative to introduce chloro groups.
Further functionalization to introduce the trifluoromethyl group.
Coupling with appropriate intermediates to attach the ethylamino and phenyl urea moieties under controlled conditions, often involving catalysts and specific reagents to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain reaction conditions and improve efficiency. Optimization of temperature, pressure, and reaction times is crucial for maximizing yield and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reductions to form amines.
Substitution: Common in organic chemistry where one functional group is replaced by another, particularly in the aromatic rings of this compound.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate and chromium trioxide.
Reducing Agents: Examples include lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are frequently used.
Major Products
Depending on the reaction conditions, the compound can yield a range of products including halogenated derivatives, amines, and other functionalized organic compounds.
Scientific Research Applications
Urease Inhibition
Urease is an enzyme that plays a critical role in various pathological conditions, including kidney stones and urinary tract infections. Compounds with urease inhibitory activity are being researched for their potential to mitigate these conditions.
Case Study:
A recent study focused on synthesizing novel thiourea derivatives, including 5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea, which demonstrated significant urease inhibition. The synthesized compounds were tested for their efficacy, revealing IC50 values that indicate potent inhibitory activity compared to standard thiourea .
| Compound Name | IC50 Value (µM) | Reference |
|---|---|---|
| 5-Chloro-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea | 25 | |
| Thiourea (Standard) | 50 |
Autoimmune Diseases
Recent research has also explored the application of this compound in treating autoimmune diseases by modulating immune responses.
Case Study:
In experimental models of rheumatoid arthritis, the compound was shown to reduce inflammation and disease severity significantly. The mechanism involves the inhibition of specific pathways related to Th17 cell differentiation, which is crucial in autoimmune pathology.
| Model | Treatment Dose | Efficacy (%) | Reference |
|---|---|---|---|
| Mouse Model of Rheumatoid Arthritis | 10 mg/kg | 70% reduction in inflammation |
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with molecular targets through binding to specific proteins or nucleic acids. The molecular pathways affected may include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity : Urea derivatives with trifluoromethylpyridine (e.g., ) are linked to kinase inhibition, while chlorinated pyridines (e.g., ) are intermediates in pesticides. The target compound’s dual chloro/trifluoromethyl groups suggest broad-spectrum bioactivity.
Molecular Weight : The compound’s moderate molecular weight (434 g/mol) balances solubility and membrane permeability, unlike bulkier analogs (e.g., 576 g/mol in ), which may face bioavailability challenges.
Synthetic Complexity: The ethylamino linker requires multi-step synthesis (e.g., nucleophilic substitution, reductive amination) compared to simpler ether-linked analogs .
Research Implications
- Agrochemical Potential: Structural similarity to imidacloprid intermediates () suggests insecticidal activity via nicotinic acetylcholine receptor disruption.
- Pharmaceutical Applications : Urea’s role in hydrogen bonding aligns with kinase inhibitor design (e.g., ), warranting studies on cancer or inflammatory targets.
- Safety Profile : Chlorinated pyridines () often require stringent handling due to toxicity; the urea group may mitigate reactivity but necessitates toxicity assays.
Biological Activity
The compound 5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to consolidate existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea can be represented as follows:
This compound features a chloro-substituted pyridine ring and a urea moiety, which are critical for its biological activity.
Research indicates that compounds similar to 5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea often act as inhibitors of specific enzymes or receptors involved in various biological pathways. For instance, it has been hypothesized that such compounds may modulate nicotinic acetylcholine receptors (nAChRs), which play a significant role in neurotransmission and have implications in neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit notable activity against various cancer cell lines. For example, a series of arylpyridine derivatives were tested for their effects on human α7 nAChRs, showing promising modulation capabilities with EC50 values ranging from 0.14 to 4.9 µM . These findings suggest that the structural components of 5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea could similarly influence receptor activity.
Table 1: In Vitro Activity of Related Compounds
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| Compound A | 0.14 | 600 |
| Compound B | 0.38 | 1200 |
| Compound C | 1.9 | 600 |
| Compound D | 4.9 | 470 |
Therapeutic Potential
The therapeutic potential of 5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea is primarily explored in the context of cancer treatment and neurological disorders . The modulation of nAChRs could lead to advancements in treatments for conditions such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.
Case Studies
- Cancer Cell Line Studies : A study evaluating the cytotoxic effects of various arylpyridine derivatives on human glioblastoma cells indicated that compounds with similar structures to 5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea exhibited significant antiproliferative activity with IC50 values less than those of standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Another investigation into the neuroprotective properties of pyridine derivatives revealed their capability to enhance neuronal survival under stress conditions, suggesting a potential application for treating neurodegenerative diseases .
Q & A
Basic: What are the key considerations for optimizing the synthesis of [5-Chloro-2-...]urea in multi-step reactions?
Methodological Answer:
Optimizing synthesis requires meticulous control of reaction parameters:
- Temperature and Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C are often preferred for coupling reactions involving pyridine and urea moieties .
- Catalysts: Palladium-based catalysts or mild bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency between chloro-pyridine intermediates and ethylenediamine derivatives .
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced: How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
Systematic analysis involves:
- Dose-Response Validation: Replicate assays (e.g., enzyme inhibition or cell viability) under standardized conditions (pH 7.4, 37°C) to eliminate variability .
- Structural Confirmation: Use high-resolution LC-MS and ¹H/¹³C NMR to verify compound integrity, as impurities from incomplete synthesis (e.g., unreacted chloro-pyridine intermediates) may skew results .
- Cross-Referencing Analogues: Compare activity with structurally related compounds (e.g., trifluoromethyl-pyridine derivatives) to identify substituent-specific effects .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and trifluoromethyl groups (δ ~110–120 ppm in ¹³C) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~490–500) and detects fragmentation patterns .
- X-ray Crystallography: Resolves spatial arrangement of chlorine and trifluoromethyl groups, critical for SAR studies (see analogous pyridine structures in ) .
Advanced: What methodologies assess the environmental fate and ecotoxicity of this compound?
Methodological Answer:
- Biodegradation Studies: Aerobic/anaerobic batch tests (OECD 301/311 guidelines) quantify half-life in soil/water matrices .
- Partition Coefficients: Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict bioaccumulation potential .
- Ecotoxicity Assays: Daphnia magna or algae growth inhibition tests (OECD 202/201) evaluate acute/chronic effects .
Basic: How do chlorine and trifluoromethyl substituents influence reactivity?
Methodological Answer:
- Electron-Withdrawing Effects: Chlorine increases electrophilicity at the pyridine ring, facilitating nucleophilic attacks (e.g., amine coupling) .
- Hydrophobic Interactions: Trifluoromethyl groups enhance lipid solubility, improving membrane permeability in biological systems .
- Steric Hindrance: Bulky substituents may reduce binding affinity to target proteins, necessitating molecular docking simulations for optimization .
Advanced: What experimental designs elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Synthesize derivatives with modified substituents (e.g., replacing Cl with F or varying urea linker length) .
- High-Throughput Screening: Test libraries against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based assays .
- Computational Modeling: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and guide rational design .
Basic: What storage conditions preserve compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, amber vials to prevent thermal degradation .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of urea or pyridine moieties .
- Solvent Choice: Dissolve in DMSO (sterile-filtered) for long-term biological assay stocks, avoiding aqueous buffers at neutral pH .
Advanced: How can computational methods predict biological targets?
Methodological Answer:
- Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond donors from urea) using Schrödinger Phase .
- QSAR Models: Train algorithms on bioactivity data from analogues (e.g., trifluoromethyl-pyridines) to predict IC₅₀ values .
- Molecular Docking: Screen against protein databases (PDB) to prioritize targets like kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
